molecular formula C23H16ClFO5 B2397466 7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 848060-93-5

7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

Cat. No.: B2397466
CAS No.: 848060-93-5
M. Wt: 426.82
InChI Key: OMDCARWTKICQFH-UHFFFAOYSA-N
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Description

7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Chemical Reactions Analysis

7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one include other chromen-4-one derivatives with different substituents. These compounds share a common chromen-4-one core but differ in their substituent groups, which can significantly impact their biological activities and applications. Some similar compounds include:

Properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO5/c1-27-19-4-2-3-5-20(19)30-22-13-29-21-11-16(8-9-17(21)23(22)26)28-12-14-6-7-15(25)10-18(14)24/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDCARWTKICQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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